Anticancer Activity: Organometallic ruthenium(II)-arene complexes containing 5,7-dibromo-2-methyl-8-quinolinol as a ligand have shown promising in vitro and in vivo antitumor activities, particularly against HeLa cervical cancer cells. These complexes, specifically [Ru(η6-p-cymene)Cl-(L2)] and [Ru(η6-p-cymene)I-(L2)] (where L2 is deprotonated 5,7-dibromo-2-methyl-8-quinolinol), exhibited high cytotoxicity against HeLa cells while being less toxic to normal human liver cells []. These findings suggest that 5,7-dibromo-2-methyl-8-quinolinol and its derivatives, potentially including 6-Bromo-2-methyl-8-nitroquinoline, could be valuable lead compounds for developing new anticancer agents.
Antimicrobial Activity: 5,7-Dibromo-2-methyl-8-quinolinol has been explored for its antimicrobial properties. Studies have shown that amino derivatives of this compound exhibit enhanced antimicrobial activity compared to the parent compound []. While the specific activity of 6-Bromo-2-methyl-8-nitroquinoline was not investigated in these studies, its structural similarity suggests it could also possess antimicrobial properties, potentially with different activity profiles against various microorganisms.
Photolabile Protecting Group: The 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore, structurally related to 6-Bromo-2-methyl-8-nitroquinoline, has shown promise as a photolabile caging group for carboxylic acids []. This chromophore exhibits desirable properties such as a long absorption wavelength, high caging ability, and acceptable quantum yield. This suggests that 6-Bromo-2-methyl-8-nitroquinoline or its derivatives could also be further investigated and modified for potential applications as photolabile protecting groups in various chemical and biological contexts.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: